4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 5755-01-1
Cat. No.: VC9886413
Molecular Formula: C18H15ClN2OS
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5755-01-1 |
|---|---|
| Molecular Formula | C18H15ClN2OS |
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | 4-chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H15ClN2OS/c1-12-2-4-13(5-3-12)10-16-11-20-18(23-16)21-17(22)14-6-8-15(19)9-7-14/h2-9,11H,10H2,1H3,(H,20,21,22) |
| Standard InChI Key | ISOZYINDYLRKQL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Synthesis Methods
The synthesis of 4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide would likely involve several steps, including the formation of the thiazole ring and its subsequent coupling with the benzamide moiety. A general approach might involve:
-
Thiazole Ring Formation: This could be achieved through condensation reactions involving appropriate precursors such as thiourea derivatives and aldehydes or ketones.
-
Benzamide Synthesis: The benzamide part can be synthesized from benzoic acid or its derivatives through amide bond formation.
-
Coupling Reaction: The thiazole and benzamide components would be linked via an amide bond, potentially using coupling reagents like carbodiimides.
Biological Activities
While specific biological data for 4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is not available, compounds with similar structures have shown potential in various biological assays:
-
Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity: Some thiazole-based compounds exhibit anticancer properties by inhibiting cell proliferation or inducing apoptosis in cancer cell lines .
| Biological Activity | Example Compounds | Target |
|---|---|---|
| Antimicrobial | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Bacteria, Fungi |
| Anticancer | 5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Cancer Cell Lines |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume